Diphenicillin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

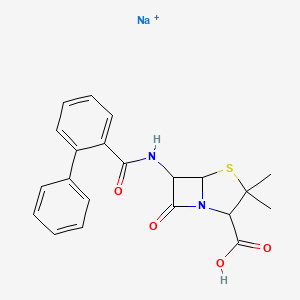

2D Structure

Properties

CAS No. |

2289-50-1 |

|---|---|

Molecular Formula |

C21H20N2NaO4S+ |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

sodium;3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H20N2O4S.Na/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27);/q;+1 |

InChI Key |

WLNAMSPLAAJJPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Diphenicillin Sodium (CAS 2289-50-1): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diphenicillin Sodium

This compound is registered with the CAS number 2289-50-1.[1] Limited information from chemical suppliers indicates its molecular formula is C21H19N2O4S.Na and it has a molecular weight of 418.447.[1] Beyond these basic identifiers, detailed public information regarding its development, specific antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical evaluation is scarce.

Penicillins, as a class, are β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades.[2][3] They are characterized by a core structure containing a thiazolidine ring fused to a β-lactam ring.[2] Modifications of the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus have led to the development of a wide array of penicillin derivatives with varying properties.[2]

Physicochemical Properties

A comprehensive technical guide would include a detailed table of the physicochemical properties of this compound. While specific data for this compound is unavailable, the following table illustrates the type of information that would be presented, using Penicillin G Sodium as an example.

| Property | Value (for Penicillin G Sodium) | Reference |

| Molecular Formula | C16H17N2NaO4S | [4][5][6] |

| Molecular Weight | 356.37 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Enhanced solubility in water compared to its free acid form. | [4] |

| Stability | Relatively stable under refrigerated conditions; can degrade in acidic or alkaline solutions and under heat. | [4] |

| pKa | ~2.7 | |

| Melting Point | 214-217 °C (decomposes) | [7] |

Mechanism of Action of Penicillins

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to maintain their structural integrity and survive. The following is a generalized mechanism of action for penicillin antibiotics.

-

Targeting Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8] Peptidoglycan is a critical component of the bacterial cell wall.

-

Inhibition of Transpeptidation: By binding to PBPs, penicillins block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

The following diagram illustrates the generalized signaling pathway of penicillin action.

Caption: General signaling pathway of penicillin antibiotics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. For a compound like this compound, a technical guide would include methodologies for various assays. Below is an example of a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Example Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

-

Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent.

-

A series of two-fold dilutions of the antibiotic are prepared in broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

-

The following diagram illustrates a typical experimental workflow for MIC determination.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Diphenicillin Sodium: A Technical Deep Dive into Its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenicillin sodium, a semi-synthetic penicillin, exhibits potent bactericidal activity, particularly against Gram-positive cocci. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial action. By inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall, this compound induces cell lysis and death. This document details its interaction with Penicillin-Binding Proteins (PBPs), summarizes its in-vitro efficacy through quantitative data, outlines key experimental protocols for its mechanistic evaluation, and discusses prevalent bacterial resistance mechanisms.

Introduction

The escalating threat of antibiotic resistance necessitates a comprehensive understanding of the mechanisms of action of existing antimicrobial agents to inform the development of novel therapeutics. Diphenicillin, a member of the penicillinase-resistant penicillin class, has demonstrated significant efficacy against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae. Its core mechanism, like other β-lactam antibiotics, lies in the disruption of bacterial cell wall integrity. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's mode of action.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary bactericidal effect of this compound stems from its ability to interfere with the biosynthesis of the bacterial cell wall. The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and preventing osmotic lysis. In both Gram-positive and Gram-negative bacteria, the principal structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.

This compound, a structural analog of the terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor, targets and irreversibly acylates the active site of Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes, specifically transpeptidases, that catalyze the final cross-linking step of peptidoglycan synthesis. By inhibiting PBP activity, this compound effectively blocks the formation of these crucial cross-links, leading to the assembly of a weakened, defective cell wall. As the bacterium continues to grow and internal osmotic pressure increases, the compromised cell wall is unable to withstand the stress, resulting in cell lysis and death.

The following diagram illustrates the signaling pathway of bacterial cell wall synthesis and the inhibitory action of this compound.

Spectroscopic Profile of Benzylpenicillin Sodium (Penicillin G Sodium)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzylpenicillin sodium, commonly known as Penicillin G sodium. The nomenclature "Diphenicillin sodium" is not standard; based on the chemical structure of Penicillin G which contains a benzyl group (a phenylmethyl group), it is understood that the query pertains to this widely used antibiotic. This document compiles Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data for the potassium salt of Penicillin G, which is structurally analogous to the sodium salt in solution.

Table 1: ¹H NMR Spectroscopic Data for Penicillin G Potassium

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.48 | Singlet | Methyl protons (C(CH₃)₂) |

| 1.59 | Singlet | Methyl protons (C(CH₃)₂) |

| 3.56 | Singlet | Methylene protons (C₆H₅CH₂ ) |

| 4.19 | Singlet | C3-H |

| 5.41 | Doublet | C5-H |

| 5.49 | Doublet | C6-H |

| 7.21 - 7.35 | Multiplet | Aromatic protons (C₆H₅ CH₂) |

| 7.75 | Doublet | Amide proton (-NH-) |

Note: Data is referenced from publicly available spectra for Penicillin G potassium salt.

Table 2: ¹³C NMR Spectroscopic Data for Penicillin G Potassium

| Chemical Shift (ppm) | Assignment |

| 27.2 | Methyl carbon (C(C H₃)₂) |

| 31.0 | Methyl carbon (C(C H₃)₂) |

| 43.4 | Methylene carbon (C₆H₅C H₂) |

| 58.6 | C6 |

| 65.1 | C5 |

| 68.8 | C3 |

| 72.8 | C2 |

| 127.0 - 129.5 | Aromatic carbons (C ₆H₅CH₂) |

| 135.8 | Aromatic ipso-carbon (C ₆H₅CH₂) |

| 167.5 | Carboxylate carbon (-C OO⁻) |

| 172.1 | Amide carbonyl carbon (-NHC O-) |

| 176.3 | β-Lactam carbonyl carbon |

Note: Data is compiled from spectral databases for Penicillin G potassium salt.[1]

A general protocol for the NMR analysis of penicillin derivatives is outlined below.

-

Sample Preparation : Dissolve approximately 10-20 mg of the Penicillin G sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of Penicillin G sodium is characterized by several key absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for Penicillin G Sodium

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong | N-H stretching (amide) |

| ~1765 | Strong | C=O stretching (β-lactam ring) |

| ~1670 | Strong | C=O stretching (amide I band) |

| ~1600 | Strong | C=O stretching (carboxylate anion) |

| ~1515 | Medium | N-H bending and C-N stretching (amide II band) |

| ~1300 | Medium | C-N stretching |

| ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: Data is compiled from the NIST Chemistry WebBook and other spectroscopic resources.[2][3] The β-lactam carbonyl stretch is a highly characteristic peak for penicillins.[3]

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR spectra.

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid Penicillin G sodium sample (e.g., 1 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.

-

-

Instrumentation : Use a benchtop FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the mid-IR range of 4000-400 cm⁻¹.[4] Perform a background scan (of air or the pure ATR crystal) before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

The mass spectrum of Penicillin G provides the molecular weight and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Penicillin G

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 335.1 | [M+H]⁺ | Protonated molecule of Penicillin G (free acid form) |

| 357.1 | [M+Na]⁺ | Sodium adduct of Penicillin G (free acid form) |

| 174 | Fragment | Result of the retro 2+2 Diels-Alder-type fragmentation of the β-lactam ring, characteristic of the penicillin nucleus.[5] |

| 160 | Fragment | Corresponds to the penam nucleus fragment |

Note: The observed m/z values can vary depending on the ionization technique and the salt form of the starting material. The free acid molecular weight is 334.39 g/mol . The sodium salt has a molecular weight of 356.37 g/mol .[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceuticals like penicillins.

-

Sample Preparation : Prepare a dilute solution of Penicillin G sodium in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.

-

Chromatographic Separation (LC) :

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Use a reverse-phase column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[6]

-

-

Ionization and Mass Analysis (MS) :

-

The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for penicillins, typically operated in positive ion mode.[6]

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical substance like Penicillin G sodium.

Caption: Workflow for Pharmaceutical Spectroscopic Analysis.

References

An In-depth Technical Guide to the Early Research of Penicillinase-Resistant Penicillins

A Note on "Diphenicillin sodium": The term "this compound" does not correspond to a recognized penicillin antibiotic in historical or current pharmaceutical literature. It is likely a typographical error. This guide focuses on the early research of key penicillinase-resistant penicillins that were developed to combat penicillin-resistant Staphylococcus aureus, a major clinical challenge in the mid-20th century. These include Methicillin, Oxacillin, Nafcillin, and Dicloxacillin, which are plausible subjects of the intended inquiry.

This technical guide provides a detailed overview of the foundational research on these critical antibiotics, synthesized from early scientific publications. It is intended for researchers, scientists, and drug development professionals interested in the initial development and characterization of these compounds.

Core Principles of Penicillinase-Resistant Penicillins

The emergence of penicillin-resistant Staphylococcus aureus in the mid-20th century, primarily through the production of the enzyme penicillinase (a β-lactamase), rendered penicillin G ineffective for many infections. This spurred the development of semisynthetic penicillins with acyl side chains that sterically hinder the binding of penicillinase, thus protecting the crucial β-lactam ring from hydrolysis. Methicillin was the first of this class, followed by the isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin) and nafcillin.

Mechanism of Action

Like other penicillin antibiotics, these agents are bactericidal. They act by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and death.

Early Research on Methicillin (BRL 1241)

Methicillin, developed by Beecham Research Laboratories in 1959, was the first semisynthetic penicillin designed to be resistant to staphylococcal penicillinase.[1] It was introduced into clinical practice in 1960.[2]

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Methicillin

| Organism | Penicillin G MIC (µg/mL) | Methicillin MIC (µg/mL) |

| Staphylococcus aureus (Penicillin-Susceptible) | 0.02 | 2.0 |

| Staphylococcus aureus (Penicillin-Resistant) | >100 | 2.0-4.0 |

| Streptococcus pyogenes | 0.01 | 0.2 |

| Streptococcus pneumoniae | 0.02 | 0.2 |

| Bacillus subtilis | 0.02 | 0.5 |

| Escherichia coli | >100 | >100 |

Note: Data synthesized from early publications (circa 1960). Actual values varied between studies.

Table 2: Pharmacokinetics of Methicillin in Adults (1g Intramuscular Dose)

| Time Post-Injection | Mean Serum Concentration (µg/mL) |

| 30 minutes | 15-20 |

| 1 hour | 10-15 |

| 2 hours | 5-8 |

| 4 hours | 1-3 |

| 6 hours | <1 |

Note: Data synthesized from early clinical evaluations.

Experimental Protocols

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

-

Media Preparation: Serial twofold dilutions of methicillin were prepared in nutrient broth or agar.

-

Inoculum Preparation: Cultures of test organisms were grown in broth to a standardized turbidity, corresponding to approximately 10^5 to 10^6 colony-forming units (CFU) per mL.

-

Inoculation: The antibiotic-containing media were inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes or plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Protocol 2.2: In Vivo Mouse Protection Test

-

Infection Model: Mice were infected intraperitoneally with a lethal dose of a penicillin-resistant Staphylococcus aureus strain suspended in mucin.

-

Treatment: Groups of infected mice were treated with varying doses of methicillin, typically administered subcutaneously or intramuscularly at specified intervals post-infection.

-

Observation: The mice were observed for a period of 7-14 days, and mortality rates were recorded.

-

Efficacy Determination: The effective dose (ED50), the dose required to protect 50% of the animals from death, was calculated.

Visualizations

Caption: Simplified synthesis pathway of Methicillin.

Early Research on Oxacillin

Oxacillin, a member of the isoxazolyl penicillin family, was developed in the early 1960s and approved for medical use in 1962.[3] It offered the advantage of being acid-stable, allowing for oral administration, in addition to parenteral routes.

Quantitative Data

Table 3: In Vitro Antibacterial Activity of Oxacillin

| Organism | Oxacillin MIC (µg/mL) |

| Staphylococcus aureus (Penicillin-Susceptible) | 0.2-0.4 |

| Staphylococcus aureus (Penicillin-Resistant) | 0.4-0.8 |

| Streptococcus pyogenes | 0.1-0.2 |

| Streptococcus pneumoniae | 0.2-0.4 |

Note: Data synthesized from early publications (circa 1962).[4]

Table 4: Pharmacokinetics of Oxacillin in Adults (500mg Oral Dose)

| Time Post-Ingestion | Mean Serum Concentration (µg/mL) |

| 30 minutes | 2-4 |

| 1 hour | 4-8 |

| 2 hours | 2-4 |

| 4 hours | 0.5-1 |

| 6 hours | <0.5 |

Note: Data synthesized from early clinical evaluations.[4]

Experimental Protocols

Protocol 3.1: Serum Protein Binding Determination

-

Sample Preparation: Oxacillin was added to pooled human serum to achieve a known concentration.

-

Equilibrium Dialysis: The serum sample was placed in a dialysis bag made of a semi-permeable membrane and dialyzed against a protein-free buffer at 37°C until equilibrium was reached.

-

Concentration Measurement: The concentration of oxacillin was measured in the serum (bound + free) and in the buffer (free) using a microbiological assay.

-

Calculation: The percentage of protein-bound drug was calculated using the formula: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Visualizations

Caption: Workflow for selecting Oxacillin therapy.

Early Research on Nafcillin

Nafcillin sodium was introduced in the early 1960s as another potent, penicillinase-resistant penicillin. It is particularly noted for its high degree of protein binding and significant biliary excretion.

Quantitative Data

Table 5: In Vitro Antibacterial Activity of Nafcillin

| Organism | Nafcillin MIC (µg/mL) |

| Staphylococcus aureus (Penicillin-Susceptible) | 0.1-0.3 |

| Staphylococcus aureus (Penicillin-Resistant) | 0.2-0.5 |

| Streptococcus pyogenes | 0.05-0.1 |

| Streptococcus pneumoniae | 0.1-0.2 |

Note: Data synthesized from early publications (circa 1962-1963).

Table 6: Pharmacokinetics of Nafcillin in Adults (500mg Intravenous Dose)

| Time Post-Injection | Mean Serum Concentration (µg/mL) |

| 5 minutes | ~30 |

| 30 minutes | 5-10 |

| 1 hour | 1-3 |

| 2 hours | <1 |

| 4 hours | <0.5 |

Note: Data synthesized from early clinical evaluations. The serum half-life was reported to be between 33 and 61 minutes.

Experimental Protocols

Protocol 4.1: Microbiological Assay for Serum Concentration

-

Assay Organism: A standardized culture of a sensitive organism (e.g., Sarcina lutea or Bacillus subtilis) was used.

-

Plate Preparation: Agar plates were seeded with the assay organism.

-

Sample Application: Wells were cut into the agar, and patient serum samples, along with a series of known standard concentrations of nafcillin, were added to the wells.

-

Incubation: Plates were incubated at 37°C until zones of growth inhibition were clearly visible.

-

Measurement and Calculation: The diameters of the zones of inhibition were measured. A standard curve was plotted (zone diameter vs. log concentration), and the concentrations of nafcillin in the patient samples were determined by interpolation from this curve.

Visualizations

Caption: Signaling pathway for Nafcillin's bactericidal action.

Early Research on Dicloxacillin

Dicloxacillin, another isoxazolyl penicillin, was patented in 1961 and approved for medical use in 1968. It is characterized by its high resistance to acid degradation, leading to good oral absorption, and a high degree of serum protein binding.

Quantitative Data

Table 7: In Vitro Antibacterial Activity of Dicloxacillin

| Organism | Dicloxacillin MIC (µg/mL) |

| Staphylococcus aureus (Penicillin-Susceptible) | 0.1-0.2 |

| Staphylococcus aureus (Penicillin-Resistant) | 0.2-0.4 |

| Streptococcus pyogenes | 0.05-0.1 |

| Streptococcus pneumoniae | 0.1-0.2 |

Note: Data synthesized from early publications (circa 1965-1968).

Table 8: Pharmacokinetics of Dicloxacillin in Adults (500mg Oral Dose)

| Parameter | Value |

| Time to Peak Concentration | 1-1.5 hours |

| Peak Serum Concentration | 10-17 µg/mL |

| Serum Half-life | ~0.7 hours |

| Protein Binding | ~98% |

Note: Data synthesized from early clinical evaluations.

Experimental Protocols

Protocol 5.1: Acid Stability Test

-

Solution Preparation: A solution of dicloxacillin of known concentration was prepared in an acidic buffer (e.g., pH 2.0) to simulate gastric fluid.

-

Incubation: The solution was incubated at 37°C.

-

Sampling: Aliquots were removed at various time points (e.g., 0, 30, 60, 120 minutes).

-

Activity Assay: The antibacterial activity of each aliquot was determined using a microbiological assay against a sensitive indicator organism.

-

Stability Calculation: The percentage of remaining antibacterial activity was calculated over time to determine the acid stability of the compound.

Visualizations

Caption: Pharmacokinetic pathway of orally administered Dicloxacillin.

References

- 1. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]

- 2. Absorption of Orally Administered Nafcillin in Normal Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Pharmacokinetics of Nafcillin in Patients with Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Diphenicillin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Diphenicillin sodium, a semi-synthetic penicillin. The synthesis is a multi-step process commencing with the preparation of the side-chain precursor, diphenylacetyl chloride, followed by its coupling with the penicillin nucleus, 6-aminopenicillanic acid (6-APA), and concluding with the conversion to the final sodium salt form. This document provides a comprehensive overview of the chemical reactions, experimental methodologies, and available quantitative data.

I. Overview of the Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Preparation of the Acylating Agent: Synthesis of diphenylacetyl chloride from diphenylacetic acid.

-

Formation of the Penicillin Structure: Acylation of 6-aminopenicillanic acid (6-APA) with diphenylacetyl chloride to form Diphenicillin.

-

Salt Formation: Conversion of the free acid form of Diphenicillin to its sodium salt.

The overall synthetic scheme is presented below.

Caption: Overall synthesis pathway of this compound.

II. Experimental Protocols

A. Stage 1: Synthesis of Diphenylacetyl Chloride

The preparation of diphenylacetyl chloride is a crucial first step. This is typically achieved by the reaction of diphenylacetic acid with a chlorinating agent, such as thionyl chloride.

Experimental Protocol:

-

To a solution of diphenylacetic acid in a suitable inert solvent (e.g., dry benzene or toluene), add an excess of thionyl chloride.

-

The reaction mixture is heated under reflux for several hours to ensure complete conversion.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.

-

The resulting crude diphenylacetyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

B. Stage 2: Synthesis of Diphenicillin (Acylation of 6-APA)

The core of the synthesis involves the acylation of the primary amino group of 6-aminopenicillanic acid with the previously prepared diphenylacetyl chloride. This reaction forms the amide bond that characterizes Diphenicillin.

Experimental Protocol:

-

6-Aminopenicillanic acid (6-APA) is suspended in a mixture of water and a water-miscible organic solvent, such as acetone.

-

The suspension is cooled to a low temperature (typically 0-5 °C) in an ice bath.

-

A solution of diphenylacetyl chloride in a suitable organic solvent (e.g., acetone) is added dropwise to the cooled 6-APA suspension with vigorous stirring.

-

During the addition, the pH of the reaction mixture is maintained between 7.0 and 8.0 by the simultaneous addition of an aqueous solution of a base, such as sodium bicarbonate. This neutralizes the hydrochloric acid formed as a byproduct of the reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional period at a low temperature to ensure the completion of the acylation.

-

Upon completion, the reaction mixture is typically acidified to precipitate the free acid form of Diphenicillin.

-

The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum.

Caption: Experimental workflow for the synthesis of Diphenicillin.

C. Stage 3: Formation of this compound

The final step in the synthesis is the conversion of the free acid form of Diphenicillin into its more stable and water-soluble sodium salt.

Experimental Protocol:

-

The purified Diphenicillin free acid is dissolved in a suitable organic solvent, such as ethanol or a mixture of ethanol and another solvent.

-

A solution of a sodium salt, such as sodium bicarbonate or sodium 2-ethylhexanoate, in a suitable solvent is then added to the Diphenicillin solution.

-

The reaction mixture is stirred, leading to the precipitation of this compound.

-

The precipitated sodium salt is collected by filtration, washed with a suitable organic solvent (e.g., ether or acetone) to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.

III. Quantitative Data

| Parameter | Stage 1: Diphenylacetyl Chloride Synthesis | Stage 2: Diphenicillin Synthesis | Stage 3: this compound Formation |

| Typical Molar Ratio of Reactants | Diphenylacetic acid : Thionyl chloride (1 : 1.5-2.0) | 6-APA : Diphenylacetyl chloride (1 : 1.0-1.2) | Diphenicillin : Sodium Salt (1 : 1.0-1.1) |

| Reaction Temperature (°C) | Reflux (e.g., ~78°C for benzene) | 0 - 5 | Room Temperature |

| Reaction Time (hours) | 2 - 4 | 1 - 3 | 0.5 - 2 |

| Typical Solvents | Benzene, Toluene | Acetone/Water | Ethanol, Isopropanol |

| Estimated Yield (%) | 80 - 95 | 70 - 90 | > 95 |

Note: The yields are highly dependent on the specific reaction conditions, purity of reagents, and the efficiency of the purification steps. The data presented here are for illustrative purposes and should be optimized for specific laboratory or industrial settings.

IV. Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression where the product of one stage becomes the key reactant for the next. This dependency is crucial for the overall success of the synthesis.

Caption: Logical flow of the this compound synthesis.

This technical guide provides a foundational understanding of the synthesis pathway for this compound. Researchers and drug development professionals are encouraged to consult specialized literature and perform optimization studies to adapt these methodologies to their specific requirements.

Diphenicillin sodium molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenicillin sodium, a semisynthetic antibiotic belonging to the penicillin class. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for professionals in drug development and microbiological research.

Core Chemical and Physical Properties

This compound is the sodium salt of Diphenicillin, a narrow-spectrum beta-lactam antibiotic. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H19N2O4S.Na | [1] |

| Molecular Weight | 418.447 g/mol | [1] |

| CAS Number | 2289-50-1 | [1] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other penicillin antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes, including transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the backbone of the cell wall in both Gram-positive and Gram-negative bacteria.

This compound, through its characteristic β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows it to bind to the active site of PBPs, leading to their irreversible acylation. The inactivation of these enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the cell wall.[2][4] The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3][5]

Bacterial resistance to penicillins can emerge through several mechanisms. The most common is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[2] Other resistance strategies include alterations in the structure of PBPs, reducing their affinity for the antibiotic, and changes in the bacterial outer membrane that limit drug penetration.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Penicillin Analysis

HPLC is a robust and widely used technique for the separation, identification, and quantification of antibiotics, including penicillins.[6][7][8]

Objective: To determine the purity and concentration of a penicillin sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the penicillin standard or sample in a suitable solvent, typically a mixture of deionized water and an organic solvent like acetonitrile.[6]

-

For biological samples (e.g., serum, urine), a protein precipitation step with an agent like methanol may be required, followed by centrifugation to separate the supernatant for injection.[8]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used.[6][7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

-

Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the penicillin, often around 210-240 nm.[6][9]

-

Temperature: The column is usually maintained at ambient or a slightly elevated temperature.

-

-

Data Analysis:

-

The retention time of the peak is used for identification by comparing it to that of a known standard.

-

The area under the peak is proportional to the concentration and is used for quantification against a calibration curve prepared from standards of known concentrations.

-

Caption: General workflow for HPLC analysis of penicillins.

Synthesis of Penicillin Sodium Salts

The sodium salt of a penicillin can be synthesized from its free acid form through a neutralization reaction.

Objective: To prepare the sodium salt of a penicillin from the corresponding acid.

Methodology:

-

Dissolution: Dissolve the penicillin free acid in a suitable anhydrous organic solvent, such as methanol or ethanol.[10]

-

Base Addition: Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in the same solvent, to the penicillin solution while stirring.[10] The reaction is typically carried out at a reduced temperature (e.g., in an ice bath) to minimize degradation.[10]

-

Crystallization: The penicillin sodium salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture may be stirred for a period to ensure complete reaction and crystallization.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.[10]

This guide provides a foundational understanding of this compound for research and development purposes. Further specific experimental validation is recommended for any new application or formulation.

References

- 1. This compound | 2289-50-1 [chemicalbook.com]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 6. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101633663B - Method for synthesizing penicillin sodium salt and potassium salt - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of Nafcillin Sodium Salt

A a substitute for Ancillin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ancillin sodium salt" did not yield a specific, recognized pharmaceutical compound. The information provided herein pertains to Nafcillin sodium salt , a penicillinase-resistant, narrow-spectrum β-lactam antibiotic. It is presumed that "Ancillin" may be a typographical error or a less common name for a related penicillin-class antibiotic.

Core Physical and Chemical Properties

Nafcillin sodium salt is a semi-synthetic antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is resistant to inactivation by penicillinase (beta-lactamase).[1] It typically presents as a white to yellowish-white crystalline powder.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Nafcillin sodium salt monohydrate and the anhydrous form.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | Monosodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate | [1] |

| Molecular Formula (Monohydrate) | C₂₁H₂₁N₂NaO₅S·H₂O | [3] |

| Molecular Weight (Monohydrate) | 454.47 g/mol | [3] |

| Molecular Formula (Anhydrous) | C₂₁H₂₁N₂NaO₅S | [4] |

| Molecular Weight (Anhydrous) | 436.5 g/mol | [4] |

| CAS Number (Monohydrate) | 7177-50-6 | [3] |

| pKa | 2.65 (in H₂O at 25°C) |

Table 2: Solubility Data

| Solvent | Solubility (Monohydrate) | Reference(s) |

| Water | Freely soluble; 83 mg/mL (Sonication recommended) | [2][5] |

| PBS (pH 7.2) | ~1 mg/mL | [6] |

| Ethanol | 1 mg/mL; 16 mg/mL (Sonication recommended) | [5][7] |

| DMSO | 10 mg/mL; 84 mg/mL (Sonication recommended) | [5][7] |

| Dimethylformamide (DMF) | 15 mg/mL | [7] |

| Chloroform | Soluble | [2] |

Table 3: Physical Characteristics

| Property | Value | Reference(s) |

| Physical Form | Crystalline solid | [6] |

| Appearance | White to yellowish-white powder | [2] |

| Melting Point | Not available; may decompose upon heating | [8] |

| UV/Vis Absorbance (λmax) | 226, 228, 279, 333 nm | [6] |

Table 4: Stability of Nafcillin Sodium Solutions

| Condition | Stability | Reference(s) |

| Dry powder at room temperature | Stable for 2-4 years | [2] |

| Reconstituted solution (250 mg/mL) at room temp. | Stable for 3 days | |

| Reconstituted solution (250 mg/mL) refrigerated (2-8°C) | Stable for 7 days | |

| 10 mg/mL in 0.9% NaCl in polypropylene syringe at 25°C | <2% loss in potency after 7 days | |

| 10 mg/mL in 0.9% NaCl in polypropylene syringe at 5°C | <2% loss in potency after 44 days | |

| Frozen premixed solutions, thawed | Stable for 72 hours at 25°C and 21 days at 5°C |

Mechanism of Action

Nafcillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to withstand osmotic pressure and maintain their structural integrity. The primary target of Nafcillin is a group of enzymes known as penicillin-binding proteins (PBPs).

The mechanism involves the following key steps:

-

Binding to PBPs: Nafcillin binds to and acylates the active site of PBPs located on the inner bacterial cell membrane.

-

Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs.

-

Disruption of Peptidoglycan Synthesis: The inhibition of transpeptidation prevents the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Mechanism of action of Nafcillin.

Experimental Protocols

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of Nafcillin sodium salt in a given solvent (e.g., water, buffer).

-

Preparation: Add an excess amount of Nafcillin sodium salt powder to a known volume of the solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of Nafcillin in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Melting Point Determination (Capillary Method)

This method is used to determine the melting range of a crystalline solid. Note that for Nafcillin sodium salt, decomposition may occur before a true melting point is observed.

-

Sample Preparation: Finely powder a small amount of the crystalline Nafcillin sodium salt.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Packing the Sample: Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point. Observe for any changes in color or appearance that might indicate decomposition.

Purity and Stability Analysis by HPLC

This protocol describes a general reversed-phase HPLC method for assessing the purity and stability of Nafcillin sodium salt.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.05 M sodium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

-

-

Standard Preparation: Accurately weigh and dissolve a known amount of Nafcillin sodium reference standard in the mobile phase or a suitable diluent to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

-

Sample Preparation: Accurately weigh and dissolve the Nafcillin sodium salt sample in the same diluent as the standard to a similar concentration. For stability studies, the sample would be taken from the stability chamber at specified time points.

-

Chromatographic Run:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Analysis:

-

Purity: The purity of the sample can be estimated by the area percentage of the main Nafcillin peak relative to the total area of all peaks in the chromatogram.

-

Stability: The concentration of Nafcillin in a stability sample is determined by comparing its peak area to the calibration curve. The percentage of the initial concentration remaining over time indicates the stability.

-

Experimental Workflow Diagram

References

- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Nafcillin Sodium | C21H21N2NaO5S | CID 23667630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. wgcriticalcare.com [wgcriticalcare.com]

- 8. Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Properties of Oxacillin, a Penicillinase-Resistant Penicillin

Introduction:

Initial research into the specific structure of "biphenylpenicillin" reveals a scarcity of detailed, publicly available scientific literature. While a compound named 2-biphenylpenicillin was prepared and described in 1962, comprehensive data regarding its synthesis, quantitative properties, and specific experimental protocols are not readily accessible.

Therefore, this technical guide will focus on a well-characterized and clinically significant penicillin derivative: Oxacillin . Oxacillin serves as an excellent exemplar for understanding the core principles of penicillin structure-activity relationships, particularly the strategies employed to overcome antibiotic resistance. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of Oxacillin's structure, synthesis, mechanism of action, and key quantitative data, adhering to the specified formatting requirements.

The Core Structure of Oxacillin

Oxacillin is a semi-synthetic penicillin belonging to the β-lactam class of antibiotics. Its core structure is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. The defining feature of Oxacillin is its side chain, a 3-phenyl-5-methylisoxazole group, which is attached to the 6-amino position of the 6-APA nucleus via an amide linkage. This bulky isoxazolyl side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes produced by some bacteria.

Mechanism of Action

Like all penicillins, Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step in peptidoglycan synthesis. This cross-linking of peptidoglycan chains is vital for the integrity and strength of the bacterial cell wall. By irreversibly inhibiting PBPs, Oxacillin disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Quantitative Data

The following tables summarize key quantitative data for Oxacillin, including its Minimum Inhibitory Concentrations (MICs) against various bacterial species and its pharmacokinetic parameters.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxacillin

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.12 - 0.5 |

| Staphylococcus aureus (penicillin-resistant, non-MRSA) | 0.25 - 2 |

| Staphylococcus epidermidis | 0.12 - 4 |

| Streptococcus pneumoniae | 0.06 - 2 |

| Streptococcus pyogenes | ≤ 0.12 |

Table 2: Pharmacokinetic Parameters of Oxacillin

| Parameter | Value |

| Bioavailability (Oral) | 30-33% |

| Protein Binding | ~94% |

| Half-life | 0.3 - 0.8 hours |

| Time to Peak Plasma Concentration (Oral) | 0.5 - 2 hours |

| Excretion | Primarily renal |

Experimental Protocols

Synthesis of Oxacillin

The synthesis of Oxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 3-phenyl-5-methylisoxazole-4-carbonyl chloride.

Methodology:

-

Preparation of 6-APA Solution: 6-aminopenicillanic acid (6-APA) is dissolved in a mixture of water and a suitable organic solvent, such as acetone.

-

pH Adjustment: An inorganic base, such as sodium bicarbonate, is added to the 6-APA solution to maintain a slightly alkaline pH (typically around 7.5-8.0). This keeps the amino group of 6-APA in its nucleophilic free base form.

-

Preparation of Acylating Agent: 3-phenyl-5-methylisoxazole-4-carbonyl chloride is prepared and dissolved in a dry, inert organic solvent.

-

Acylation Reaction: The solution of the acyl chloride is added dropwise to the 6-APA solution with vigorous stirring and cooling (typically 0-5 °C) to control the exothermic reaction. The pH is maintained in the alkaline range by the concurrent addition of a base.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation of Crude Product: Once the reaction is complete, the reaction mixture is acidified to a pH of approximately 2 with a mineral acid (e.g., dilute HCl). This protonates the carboxylic acid group of Oxacillin, causing it to precipitate out of the solution.

-

Filtration and Washing: The precipitated crude Oxacillin is collected by filtration and washed with cold water to remove any remaining salts and impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water.

-

Drying: The purified Oxacillin is dried under vacuum to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Oxacillin against a specific bacterial strain is typically determined using the broth microdilution method.

Methodology:

-

Preparation of Oxacillin Stock Solution: A stock solution of Oxacillin is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the serially diluted Oxacillin is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35-37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Oxacillin at which there is no visible growth of the bacterium.

Conclusion

Oxacillin stands as a testament to the power of medicinal chemistry in overcoming antibiotic resistance. Its unique 3-phenyl-5-methylisoxazole side chain effectively shields the crucial β-lactam ring from enzymatic degradation by penicillinases, restoring activity against many penicillin-resistant strains of bacteria. The detailed understanding of its structure, mechanism, and quantitative properties, as outlined in this guide, is fundamental for the continued development of new and effective antibacterial agents.

Methodological & Application

Application Notes and Protocols for Diphenicillin Sodium in Bacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenicillin sodium, also known by its synonyms Ancillin, 2-Biphenylyl penicillin, and SKF-12141, is a semi-synthetic, penicillinase-resistant beta-lactam antibiotic. Its structure confers stability against degradation by penicillinases, enzymes produced by some bacteria that inactivate standard penicillins. This characteristic makes this compound a valuable agent for research against penicillinase-producing Gram-positive cocci, particularly certain species of Staphylococcus and Streptococcus. These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro activity of this compound against susceptible bacterial strains.

Mechanism of Action

Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death. Its resistance to penicillinase allows it to maintain this activity against bacteria that would otherwise be resistant to other penicillins.

Data Presentation: In Vitro Susceptibility Data for Penicillinase-Resistant Penicillins

Disclaimer: Established Minimum Inhibitory Concentration (MIC) and zone diameter breakpoints specific to this compound are not currently available from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following tables provide interpretive criteria for closely related penicillinase-resistant penicillins, namely oxacillin and cloxacillin, which can serve as a reference for research purposes. These values should be used as a guide, and researchers are encouraged to establish their own internal quality control ranges for this compound.

Table 1: CLSI and EUCAST MIC Breakpoints for Oxacillin against Staphylococcus species

| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant | Source |

| Staphylococcus aureus | ≤ 2 | - | ≥ 4 | CLSI[1] |

| Staphylococcus lugdunensis | ≤ 2 | - | ≥ 4 | CLSI[1] |

| Other Staphylococcus spp. | ≤ 0.5 | - | ≥ 1 | CLSI[2] |

| Staphylococcus aureus | ≤ 2 | - | > 2 | EUCAST |

Table 2: CLSI and EUCAST Zone Diameter Breakpoints for Oxacillin (1 µg disk) against Staphylococcus species

| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant | Source |

| Staphylococcus aureus | ≥ 13 | 11-12 | ≤ 10 | CLSI[3] |

| Staphylococcus lugdunensis | ≥ 13 | 11-12 | ≤ 10 | CLSI |

| Other Staphylococcus spp. | ≥ 18 | - | ≤ 17 | CLSI[4] |

| Staphylococcus aureus | ≥ 17 | - | < 17 | EUCAST |

Table 3: Representative MIC Values for Penicillinase-Resistant Penicillins against Streptococcus species (from research)

| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Oxacillin | 0.06 - >8 | 0.5 | 4 |

| Streptococcus pyogenes | Oxacillin | ≤ 0.06 - 2 | 0.12 | 0.5 |

| Streptococcus agalactiae | Oxacillin | ≤ 0.06 - 1 | 0.12 | 0.25 |

| Viridans group streptococci | Oxacillin | ≤ 0.06 - >8 | 0.25 | 2 |

Note: Data in Table 3 is compiled from various research sources and should be considered representative rather than definitive breakpoints.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or phosphate-buffered saline) at a concentration of 1000 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound-impregnated disks (prepare in-house or source commercially if available; a standard surrogate would be a 1 µg oxacillin disk)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically apply the this compound (or surrogate) disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours for Staphylococcus species and 20-24 hours for Streptococcus species in an atmosphere of 5% CO2.

-

Measuring Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.

Mandatory Visualizations

Caption: Workflow for determining bacterial susceptibility to this compound.

Caption: Mechanism of action of this compound on bacterial cell walls.

References

- 1. media.beckmancoulter.com [media.beckmancoulter.com]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. Rationale for FDA’s Position on Oxacillin Breakpoints for Staphylococcus | FDA [fda.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Diphenicillin Sodium: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Diphenicillin sodium. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a fundamental step in the assessment of a new antimicrobial agent's efficacy and is critical for both drug development and clinical applications.[1][4]

The protocols outlined below are based on widely accepted methods, including broth microdilution, agar dilution, and the antibiotic gradient method (E-test), and are in general alignment with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7] Given the limited specific literature on "this compound," these protocols provide a robust framework for its evaluation. It is, however, imperative to perform appropriate quality control and validation steps.

Overview of MIC Determination Methods

Several methods can be employed to determine the MIC of an antimicrobial agent.[1] The choice of method may depend on factors such as the number of isolates to be tested, the required level of precision, and laboratory resources.

-

Broth Microdilution: This is one of the most common methods, utilizing 96-well microtiter plates to test a range of antibiotic concentrations against a standardized bacterial inoculum.[3][8][9] It is suitable for testing multiple antibiotics simultaneously and can be automated.[8][10]

-

Agar Dilution: Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent into an agar medium at various concentrations.[11][12] It is particularly useful for testing a large number of bacterial strains against a single antibiotic.[11]

-

Antibiotic Gradient Method (E-test): This method uses a plastic strip impregnated with a continuous gradient of the antibiotic.[13][14][15] The strip is placed on an inoculated agar plate, and the MIC is read where the zone of inhibition intersects the strip.[13] It provides a quantitative MIC value with relative ease of use.[16][17]

Data Presentation

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Broth Microdilution MIC Data for this compound

| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| 128 | |||

| 64 | |||

| 32 | |||

| 16 | |||

| 8 | |||

| 4 | |||

| 2 | |||

| 1 | |||

| 0.5 | |||

| 0.25 | |||

| 0.125 | |||

| 0 (Growth Control) | |||

| Uninoculated (Sterility Control) |

Table 2: Agar Dilution MIC Data for this compound

| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| 128 | |||

| 64 | |||

| 32 | |||

| 16 | |||

| 8 | |||

| 4 | |||

| 2 | |||

| 1 | |||

| 0.5 | |||

| 0.25 | |||

| 0.125 | |||

| 0 (Growth Control) |

Table 3: E-test MIC Data for this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | |

| Escherichia coli ATCC® 25922™ | |

| Clinical Isolate 1 | |

| Clinical Isolate 2 |

Experimental Protocols

The following are detailed protocols for the three primary MIC determination methods. Adherence to sterile techniques is paramount throughout these procedures.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.[12][18][19]

Materials:

-

This compound powder

-

Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures (18-24 hour, non-selective agar plate)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Antibiotic Dilutions in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the highest desired concentration of this compound (prepared in CAMHB) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

-

-

Reading and Interpretation:

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound directly into the agar medium.[11][12]

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures (18-24 hour, non-selective agar plate)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculum replicating apparatus (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

-

For example, to prepare an agar plate with a final concentration of 16 µg/mL, add 1 mL of a 160 µg/mL antibiotic solution to 9 mL of molten agar.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

Caption: Workflow for Agar Dilution MIC Determination.

Protocol 3: Antibiotic Gradient Method (E-test)

This method provides a direct reading of the MIC value from a plastic strip.[13][14]

Materials:

-

This compound E-test strips

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures (18-24 hour, non-selective agar plate)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.

-

-

Application of E-test Strip:

-

Aseptically apply the this compound E-test strip to the center of the inoculated agar plate. Ensure the entire length of the strip is in contact with the agar surface.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

Caption: Workflow for E-test MIC Determination.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC results.[20] Reference bacterial strains with known MIC values for penicillin-class antibiotics should be tested with each batch of experiments.

Recommended QC Strains:

-

Staphylococcus aureus ATCC® 29213™ [21]

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[5][6][7]

Interpretation of Results

The determined MIC value for this compound must be interpreted in the context of established clinical breakpoints, if available.[1] These breakpoints categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic.[4] For a new compound like this compound, these breakpoints will need to be established through further clinical and microbiological studies.

By following these detailed protocols, researchers can obtain reliable and reproducible MIC data for this compound, which is a crucial step in its development as a potential therapeutic agent.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacld.com [iacld.com]

- 6. darvashco.com [darvashco.com]

- 7. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. health.maryland.gov [health.maryland.gov]

- 15. Etest - Wikipedia [en.wikipedia.org]

- 16. ETEST® | Pioneering Diagnostics [biomerieux.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Note: Cylinder-Plate Assay for Determining the Potency of Diphenicillin Sodium

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and potency determination of antibiotic compounds.

Introduction

The cylinder-plate assay, also known as the agar diffusion method, is a widely recognized microbiological assay used to determine the potency of antibiotics.[1][2][3] The principle of this assay is based on the diffusion of an antibiotic from a vertical cylinder through a solidified agar medium inoculated with a susceptible microorganism.[1][4][5] The antibiotic creates a concentration gradient in the agar, and where the concentration is sufficient to inhibit microbial growth, a clear "zone of inhibition" is formed.[6][7] The diameter of this zone is proportional to the concentration of the antibiotic, allowing for a quantitative measurement of its potency by comparing the results of a test sample to a reference standard.[6][8] This method is a standard procedure outlined in the United States Pharmacopeia (USP) under General Chapter <81> for antibiotic potency assays.[2][6]

Diphenicillin, a member of the penicillin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This application note provides a detailed protocol for determining the potency of Diphenicillin sodium using the cylinder-plate method.

Mechanism of Action: Penicillin Antibiotics